molecular formula C13H8BrN4NaO3 B022266 Azumolene sodium anhydrous CAS No. 105336-14-9

Azumolene sodium anhydrous

Cat. No.: B022266
CAS No.: 105336-14-9
M. Wt: 371.12 g/mol
InChI Key: PHJRJPWBPXLNAJ-FPUQOWELSA-M
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Description

Azumolene sodium is the anhydrous sodium salt of azumolene. It contains an azumolene(1-).

Biochemical Analysis

Properties

IUPAC Name

sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/q;+1/p-1/b16-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJRJPWBPXLNAJ-FPUQOWELSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)[N-]C(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN4NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105336-14-9
Record name Azumolene sodium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105336149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZUMOLENE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00N857K16Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Azumolene sodium in skeletal muscle?

A1: Azumolene sodium, similar to its analog Dantrolene sodium, primarily acts as a skeletal muscle relaxant by inhibiting the release of calcium ions (Ca2+) from the sarcoplasmic reticulum (SR) within muscle cells [, , ]. This inhibition specifically targets the ryanodine receptor (RyR) Ca2+ release channels present on the SR membrane []. By suppressing the opening rate of these channels, Azumolene sodium reduces the frequency of spontaneous Ca2+ release events called "Ca2+ sparks", ultimately leading to decreased muscle contractility [].

Q2: How does the effect of Azumolene sodium on intrafusal muscle contraction differ from that of Dantrolene sodium?

A2: While both Azumolene sodium and Dantrolene sodium reduce intrafusal muscle contraction, a notable difference emerges at high stimulation frequencies. Azumolene sodium maintains its depressant effect on intrafusal muscle contraction even at high frequencies, whereas Dantrolene sodium exhibits only a minimal relaxant effect in this range [].

Q3: What is the significance of the differing effects of Azumolene sodium and Dantrolene sodium at high stimulation frequencies?

A3: The difference in high-frequency effects between Azumolene sodium and Dantrolene sodium is likely to be less significant in practical applications []. This is because the discharge frequency in an intact animal or human patient is unlikely to reach the high levels where the drugs' effects diverge significantly []. Therefore, despite the observed difference in vitro, the overall impact of both drugs on muscle relaxation is expected to be similar in vivo.

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